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Compound of Interest

Compound Name: 2,6-Dimethyl-2-heptene

Cat. No.: B14727891 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dimethylheptene

(C₉H₁₈), focusing on their structural diversity, physicochemical properties, and the experimental

methodologies used for their characterization. This document is intended to be a valuable

resource for professionals in organic chemistry, materials science, and drug development who

require a detailed understanding of these branched alkenes.

Introduction to Dimethylheptene Isomers
Dimethylheptene encompasses a wide array of structural and stereoisomers, each with the

molecular formula C₉H₁₈. These isomers are characterized by a seven-carbon heptene

backbone with two methyl group substituents and one carbon-carbon double bond. The specific

placement of the methyl groups and the position and geometry of the double bond give rise to

a multitude of unique compounds with distinct physical and chemical properties. Understanding

these differences is crucial for applications ranging from fuel and polymer chemistry to the

synthesis of fine chemicals and pharmaceutical intermediates.

The isomers of dimethylheptene can be broadly categorized into structural isomers, which differ

in the connectivity of their atoms, and stereoisomers, which have the same connectivity but

differ in the spatial arrangement of atoms.
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Caption: Classification of Dimethylheptene Isomers.

Physicochemical Properties of Dimethylheptene
Isomers
The physical and chemical properties of dimethylheptene isomers are highly dependent on

their specific molecular structure. Branching, the position of the double bond, and

stereochemistry all influence properties such as boiling point, density, and refractive index. The

following tables summarize available quantitative data for various dimethylheptene isomers.

Table 1: Physical Properties of Selected Dimethylheptene Isomers
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Isomer
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL)

Refractive
Index

2,3-Dimethyl-

2-heptene
C₉H₁₈ 126.24 145.1 0.741 1.424[1][2][3]

2,4-Dimethyl-

1-heptene
C₉H₁₈ 126.24 137.3 0.732 1.416-1.419

2,6-Dimethyl-

1-heptene
C₉H₁₈ 126.24 137.3 - 142 0.73

1.416-

1.419[4][5]

2,6-Dimethyl-

2-heptene
C₉H₁₈ 126.24 139 0.734 1.422[6]

3,3-Dimethyl-

1-heptene
C₉H₁₈ 126.24 131.5 (calc.) 0.730 1.415[7][8][9]

4,4-Dimethyl-

1-heptene
C₉H₁₈ 126.24 131 0.749 1.418[10][11]

2,5-Dimethyl-

2-heptene
C₉H₁₈ 126.24 138 0.734 (calc.) 1.422 (calc.)

3,5-Dimethyl-

2-heptene
C₉H₁₈ 126.24

140-142

(calc.)
0.745 (calc.) 1.424 (calc.)

3,6-Dimethyl-

3-heptene
C₉H₁₈ 126.24

142-144

(calc.)
0.748 (calc.) 1.426 (calc.)

4,5-Dimethyl-

1-heptene
C₉H₁₈ 126.24

138-140

(calc.)
0.741 (calc.) 1.421 (calc.)

4,6-Dimethyl-

2-heptene
C₉H₁₈ 126.24

136-138

(calc.)
0.735 (calc.) 1.419 (calc.)

Note: "calc." indicates a computed value where experimental data was not readily available.
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The characterization and identification of dimethylheptene isomers rely on a suite of standard

analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Dimethylheptene Isomers
A general approach for the synthesis of specific dimethylheptene isomers involves the Wittig

reaction, which is highly effective for creating carbon-carbon double bonds with good

regioselectivity.

Protocol: Synthesis via Wittig Reaction

Ylide Preparation:

An appropriate alkyltriphenylphosphonium halide is suspended in an anhydrous aprotic

solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

The suspension is cooled (typically to 0 °C or -78 °C), and a strong base (e.g., n-

butyllithium, sodium hydride) is added dropwise to deprotonate the phosphonium salt,

forming the corresponding phosphorus ylide. The formation of the ylide is often indicated

by a distinct color change.

Wittig Reaction:

The desired ketone or aldehyde, dissolved in the same anhydrous solvent, is added slowly

to the ylide solution at a controlled temperature.

The reaction mixture is allowed to warm to room temperature and stirred for a specified

period (typically several hours) to ensure complete reaction.

Work-up and Purification:

The reaction is quenched by the addition of a saturated aqueous solution (e.g., ammonium

chloride).

The organic layer is separated, and the aqueous layer is extracted with an organic solvent

(e.g., diethyl ether).
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The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,

MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

The crude product, a mixture of the target alkene and triphenylphosphine oxide, is purified

by column chromatography on silica gel or by distillation.

Characterization Techniques
GC-MS is a powerful hyphenated technique used to separate and identify the components of a

volatile mixture.

Protocol: GC-MS Analysis

Sample Preparation: A dilute solution of the dimethylheptene isomer mixture is prepared in a

volatile organic solvent (e.g., hexane or dichloromethane).

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar

DB-5 or similar) is coupled to a mass spectrometer.

GC Method:

Injector Temperature: Typically set to 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: An initial temperature of 40-60 °C is held for a few minutes,

followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 200-250 °C.

This allows for the separation of isomers with different boiling points.

Solvent Delay: A solvent delay is programmed to prevent the mass spectrometer's filament

from being turned on during the elution of the solvent peak.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.
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Data Analysis: The retention time of each separated isomer is recorded. The resulting mass

spectrum for each peak is then compared to spectral libraries (e.g., NIST) for identification

based on the molecular ion peak and fragmentation pattern.

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic

molecules, including the differentiation of isomers.

Protocol: NMR Analysis

Sample Preparation: Approximately 5-10 mg of the purified dimethylheptene isomer is

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small

amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

¹H NMR Spectroscopy:

The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

Key parameters to analyze include:

Chemical Shift (δ): The position of the signals indicates the electronic environment of

the protons. Vinylic protons will appear in the downfield region (typically 4.5-6.5 ppm).

Integration: The area under each signal is proportional to the number of protons it

represents.

Multiplicity (Splitting Pattern): Spin-spin coupling between neighboring non-equivalent

protons provides information about the connectivity of atoms.

¹³C NMR Spectroscopy:

A proton-decoupled ¹³C NMR spectrum is acquired.

The chemical shift of each carbon signal provides information about its hybridization and

electronic environment. Alkene carbons typically resonate in the range of 100-150 ppm.

Data Interpretation: The combination of ¹H and ¹³C NMR data allows for the unambiguous

assignment of the molecular structure and differentiation between positional and geometric

isomers.
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Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a

specific dimethylheptene isomer.
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Caption: General Experimental Workflow.

Conclusion
The isomers of dimethylheptene represent a diverse class of branched alkenes with a range of

physical and chemical properties. A systematic approach to their synthesis and
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characterization, employing standard organic chemistry techniques such as the Wittig reaction

and analytical methods like GC-MS and NMR spectroscopy, is essential for their unambiguous

identification and the exploration of their potential applications. The data and protocols

presented in this guide serve as a foundational resource for researchers and professionals

working with these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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